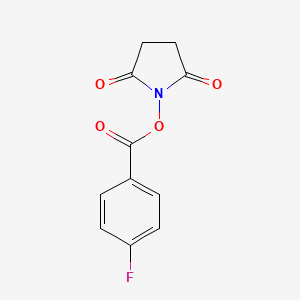

2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate

Vue d'ensemble

Description

2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate is a chemical compound with the molecular formula C11H8FNO4. It is commonly used in organic synthesis and biochemical research. The compound is known for its role as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate typically involves the reaction of 4-fluorobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an inert atmosphere at room temperature to prevent any side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Hydrolysis Conditions: Hydrolysis is typically carried out under acidic or basic conditions to facilitate the breakdown of the ester bond.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

Hydrolysis Products: The primary products of hydrolysis are 4-fluorobenzoic acid and N-hydroxysuccinimide.

Applications De Recherche Scientifique

Chemistry

2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a pivotal component in the development of more complex organic molecules.

Key Reactions :

- Coupling Reactions : It can be utilized in coupling reactions to form larger molecular structures.

- Functionalization : The fluorine atom enhances the electrophilic character of the compound, facilitating further functionalization.

Biology

In biological research, this compound is primarily used for studying enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it an essential tool in biochemical assays.

Applications :

- Enzyme Inhibition Studies : The compound can inhibit specific enzymes by forming covalent bonds with nucleophilic residues in their active sites.

- Protein-Ligand Interaction Studies : It is used to investigate the binding affinities and mechanisms of various proteins.

Medicine

The potential of this compound as a precursor for pharmaceutical agents has been explored extensively. Its role in drug development is significant due to its reactivity and ability to modify biological targets.

Case Studies :

- Antibody-Drug Conjugates (ADCs) : The compound has been utilized as a linker in ADCs, enhancing the delivery of cytotoxic drugs to cancer cells while minimizing systemic toxicity .

- Radiolabeling Agents : It has been employed in the synthesis of radiolabeled compounds for imaging applications, particularly in positron emission tomography (PET) scans .

Table 1: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Building Block | Used in organic synthesis for constructing complex molecules |

| Biology | Enzyme Inhibition | Inhibits enzymes through covalent bonding |

| Protein-Ligand Interactions | Investigates binding affinities with proteins | |

| Medicine | Antibody-Drug Conjugates | Serves as a linker for targeted drug delivery |

| Radiolabeling Agents | Used for imaging applications in PET scans |

Mécanisme D'action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate involves its ability to act as an acylating agent. The compound reacts with nucleophiles, such as amines and thiols, to form stable amide or thioester bonds. This reactivity is utilized in the modification of biomolecules and the synthesis of various organic compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Hydroxysuccinimide Esters: Compounds like N-hydroxysuccinimide acetate and N-hydroxysuccinimide propionate share similar reactivity and applications.

Fluorobenzoates: Other fluorobenzoates, such as methyl 4-fluorobenzoate and ethyl 4-fluorobenzoate, have comparable chemical properties but differ in their ester groups.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate is unique due to its combination of the N-hydroxysuccinimide ester and the 4-fluorobenzoate moiety. This combination imparts specific reactivity and stability, making it particularly useful in biochemical applications and organic synthesis .

Activité Biologique

2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound (C₁₁H₈FNO₄) features a pyrrolidinone ring substituted with a fluorobenzoate moiety. The fluorine atom enhances the compound's lipophilicity, which may influence its bioactivity and pharmacokinetic properties .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Receptor Binding : The compound exhibits high affinity for certain receptors, modulating signaling pathways involved in cellular responses.

- Enzyme Interaction : It can act as an inhibitor or activator of enzymes critical in metabolic pathways, affecting their catalytic activities .

Anticonvulsant and Antinociceptive Properties

Recent studies have indicated that derivatives of 2,5-dioxopyrrolidin-1-yl compounds demonstrate significant anticonvulsant and antinociceptive activities. For instance, a related compound showed potent efficacy in various seizure models:

- Maximal Electroshock (MES) Test : Effective at ED₅₀ = 23.7 mg/kg.

- Pentylenetetrazole-Induced Seizures : ED₅₀ = 59.4 mg/kg .

These effects are likely mediated through the inhibition of sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor.

In Vitro Studies

In vitro assays have demonstrated that this compound can influence cell viability and proliferation. For example, studies utilizing mouse peripheral blood mononuclear cells (mPBMCs) showed significant binding affinity to interleukin receptors, indicating potential applications in immunotherapy .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. In vivo studies indicate that it maintains stability in biological systems for extended periods. However, dose-dependent toxicity has been observed in some animal models, necessitating careful dosage management in therapeutic applications .

Case Studies and Research Findings

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSQMISUDUUZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434200 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66134-67-6 | |

| Record name | Benzoic acid, 4-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66134-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-succinimidyl 4-fluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066134676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-SUCCINIMIDYL 4-FLUOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGN7SEN5K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.